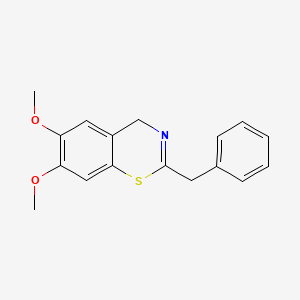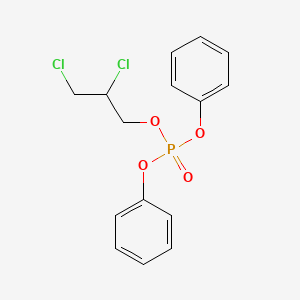
Pentadec-1-EN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentadec-1-EN-2-OL is an organic compound with the molecular formula C15H30O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentadec-1-EN-2-OL can be synthesized through several methods. One common method involves the addition of methylmagnesium iodide or bromide to crotonaldehyde, followed by partial dehydration of pentanediol or hydrolysis of 2-chloropentene-3 . The reaction typically requires a Grignard reagent and an ether solvent under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the use of specialized equipment to ensure the purity and yield of the compound. The reaction conditions are optimized to achieve high efficiency and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Pentadec-1-EN-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur in the presence of strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Pentadec-1-EN-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals
Mécanisme D'action
The mechanism of action of Pentadec-1-EN-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cell signaling pathways or metabolic processes .
Comparaison Avec Des Composés Similaires
1-Pentadecene: An unbranched fifteen-carbon alkene with one double bond between C-1 and C-2.
Pent-1-en-2-ol: A similar enol compound with a hydroxyl group attached to a carbon atom that is part of a double bond.
Uniqueness: Pentadec-1-EN-2-OL is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its long carbon chain and enol functional group make it particularly useful in various industrial and research applications .
Propriétés
Numéro CAS |
64597-07-5 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
pentadec-1-en-2-ol |
InChI |
InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(2)16/h16H,2-14H2,1H3 |
Clé InChI |
OFHZGIKNGATWDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)
![Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate](/img/structure/B14485829.png)





![1-[2-(4-Bromophenyl)ethenyl]naphthalene](/img/structure/B14485866.png)
